molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

Cat. No. B1308616
Key on ui cas rn: 32588-36-6
M. Wt: 175.18 g/mol
InChI Key: QOPBEBWGSGFROG-UHFFFAOYSA-N
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Patent
US05814644

Procedure details

A solution of lithium hydroxide (346 mg, 8.25 mmol) in water (2 ml) was added to methyl indole-2-acetate (520 mg, 2.75 mmol) (prepared using the method of Capuano et al, Chem. Ber., 1986, 119, 2069) in THF (2 ml) and methanol (6 ml) and the mixture stirred for 1 h. The mixture was concentrated in vacuo, diluted with water (20 ml) and extracted with diethyl ether (2×10 ml). The aqueous layer was carefully acidified to pH 2 with 1M HCl and extracted into dichloromethane (3×20 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give indole-2-acetic acid (350 mg, 72%) as a pink solid.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]1[CH2:12][C:13]([O:15]C)=[O:14].CO>O.C1COCC1>[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]1[CH2:12][C:13]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
346 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
520 mg
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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